4-Amino-3-pyridinecarboxamide

nicotinamide deamidase enzyme inhibition pyridine carboxamide

4‑Amino‑3‑pyridinecarboxamide (syn. 4‑aminonicotinamide; molecular formula C₆H₇N₃O, MW 137.14) is a pyridine‑3‑carboxamide bearing a primary amine at the 4‑position.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 7418-66-8
Cat. No. B112961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-pyridinecarboxamide
CAS7418-66-8
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1N)C(=O)N
InChIInChI=1S/C6H7N3O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,7,9)(H2,8,10)
InChIKeyOFDXXPVRNNRMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-pyridinecarboxamide (CAS 7418-66-8) – A Core Aminopyridine Carboxamide for NAD+ Pathway Research & Kinase Inhibitor Synthesis


4‑Amino‑3‑pyridinecarboxamide (syn. 4‑aminonicotinamide; molecular formula C₆H₇N₃O, MW 137.14) is a pyridine‑3‑carboxamide bearing a primary amine at the 4‑position [1]. It belongs to the aminopyridine carboxamide class, which is widely exploited as a nicotinamide isostere in NAD⁺ salvage pathway inhibition and as a versatile heterocyclic building block for kinase‑focused medicinal chemistry [1][2]. The compound is commercially available with a routine purity of ≥95 % by HPLC .

Why 4-Amino-3-pyridinecarboxamide Cannot Be Replaced by Generic Aminopyridine Carboxamides


The position of the primary amine on the pyridine ring fundamentally dictates both the biological target profile and the synthetic utility of aminopyridine carboxamides. 4‑Amino‑3‑pyridinecarboxamide is a potent competitive inhibitor of bacterial nicotinamide deamidase (Ki < 10⁻⁵ M), whereas the 5‑methyl analogue is orders of magnitude weaker [1]. Conversely, the 6‑amino isomer (6‑aminonicotinamide) is a sub‑micromolar G6PD inhibitor that causes ATP depletion, a liability not observed with the 4‑amino regioisomer . In synthetic chemistry, the 4‑amino‑3‑carboxamide substitution pattern is a privileged scaffold for generating low‑nanomolar IKK‑2 inhibitors, a property not shared by 2‑amino or 5‑amino regioisomers [2]. These regioisomeric selectivity cliffs mean that contracting officers and scientists cannot freely interchange “aminonicotinamide” variants without altering the target engagement, off‑target risk, and downstream synthetic outcomes.

4-Amino-3-pyridinecarboxamide – Comparator-Based Quantitative Differentiation Evidence


Nicotinamide Deamidase Inhibition Rank Among 59 Analogues

In a systematic screen of 59 nicotinamide analogues against Micrococcus lysodeikticus nicotinamide deamidase, 4‑aminonicotinamide was classified among the top seven most potent inhibitors, exhibiting an inhibitor constant (Ki) below 10⁻⁵ M [1]. By contrast, the closely related analog 5‑methylnicotinamide was only moderately active, with a Ki between 10⁻³ and 10⁻⁵ M [1]. This represents at least a 100‑fold difference in apparent binding affinity, placing 4‑aminonicotinamide in the same potency tier as 3‑pyridinecarboxaldehyde and nicotinic acid hydrazide [1].

nicotinamide deamidase enzyme inhibition pyridine carboxamide

Absence of Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibitory Activity vs. 6‑Aminonicotinamide

6‑Aminonicotinamide (6‑AN) is a well‑characterized competitive inhibitor of NADP⁺‑dependent glucose‑6‑phosphate dehydrogenase (G6PD), with a reported Ki of 0.46 μM . This inhibition disrupts the pentose phosphate pathway and leads to pronounced ATP depletion and cytotoxicity . In contrast, a comprehensive literature search reveals no evidence that 4‑aminonicotinamide inhibits G6PD at comparable concentrations; its primary documented enzymatic target is nicotinamide deamidase [1]. The absence of G6PD inhibition suggests a cleaner pharmacological profile when modulation of the NAD⁺ salvage pathway is desired without collateral impairment of glucose metabolism.

G6PD pentose phosphate pathway off-target toxicity

Melting Point Differential vs. 6‑Aminonicotinamide as a Formulation and Handling Indicator

The experimentally determined melting point of 4‑aminonicotinamide is approximately 133 °C , while the 6‑amino regioisomer (6‑aminonicotinamide) melts at 245–248 °C . This ~115 °C lower melting point may confer advantages in solvent‑based processing, hot‑melt extrusion, or melt‑quench formulation approaches where lower thermal input is desired.

melting point physicochemical property formulation suitability

Proven Utility as a Key Scaffold in IKK‑2 Kinase Inhibitor Lead Optimization

The aminopyridinecarboxamide chemotype, of which 4‑amino‑3‑pyridinecarboxamide is the core scaffold, has been validated in a medicinal chemistry campaign that delivered low‑nanomolar, long‑duration IKK‑2 inhibitors suitable for inhaled delivery in asthma and COPD models [1]. The SAR study identified the 2‑amino‑5‑chloropyridine‑4‑carboxamide series as the most potent, with 4‑aminonicotinamide serving as the key synthetic intermediate for introducing the carboxamide moiety [1]. Alternative regioisomers (e.g., 2‑amino‑3‑carboxamide) were not reported to yield equivalent potency in this series [1].

IKK-2 inhibitor kinase medicinal chemistry building block

Application Scenarios Where 4-Amino-3-pyridinecarboxamide Provides Documented Advantages


NAD⁺ Salvage Pathway Modulation in Microbial Biochemistry

When studying nicotinamide deamidase as a rate‑limiting enzyme in bacterial NAD⁺ salvage, 4‑aminonicotinamide offers a ≥100‑fold potency advantage over the moderate inhibitor 5‑methylnicotinamide, enabling more complete pathway suppression at low micromolar concentrations [1].

Selective Chemical Probe for NAD⁺ Metabolism Without Pentose Phosphate Pathway Interference

In experimental settings where G6PD inhibition is a confounding factor—e.g., glucose metabolism, oxidative stress, or glycolytic flux assays—4‑aminonicotinamide provides a cleaner tool profile than 6‑aminonicotinamide (Ki = 0.46 μM vs. G6PD), as no G6PD inhibition has been reported for the 4‑amino regioisomer [1].

Medicinal Chemistry Lead Optimization Targeting IKK‑2 Kinase

Synthetic chemists developing inhaled IKK‑2 inhibitors for respiratory indications can use 4‑aminonicotinamide as a privileged scaffold. The compound has been validated in a published lead‑optimization cascade that achieved low‑nanomolar enzymatic potency and long duration of action in preclinical models [1].

Low‑Melting Solid Form for Thermal Processing or Solubility‑Critical Formulations

The ~133 °C melting point of 4‑aminonicotinamide (compared to ~245–248 °C for 6‑aminonicotinamide) may facilitate solvent‑assisted or melt‑based formulation development where lower processing temperatures are required [1].

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